molecular formula C6H6N2O2 B120555 4-Nitroaniline CAS No. 100-01-6

4-Nitroaniline

Cat. No. B120555
Key on ui cas rn: 100-01-6
M. Wt: 138.12 g/mol
InChI Key: TYMLOMAKGOJONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06361808B1

Procedure details

A production strain of Aspergillus sojae (DS 8351) is cultured. Exopeptidase activity is expressed as Leucine aminopeptidase units (Leu-A): 1 Leu-A is the amount of enzyme needed to produce 1 μmol p-nitroaniline per minute at pH 7.2 and 20° C. from L-leucine-p-nitroaniline. The test is performed as follows: Leucine paranitroanilid (SIGMA) is dissolved in water at a concentration of 9 mM. 1 ml of the solution is mixed with 1.5 ml 0.1M phosphate buffer pH 7.2. At t=0, 0.5 ml enzyme is introduced and left for reaction at 20° C. Fifteen minutes later, 1 ml 1N HCl is added to stop the reaction. A blank is run with 1N HCl being introduced at t=0. Optical density is determined for the blank (ODblank) and for the assay (ODassay) at 400 nm. Activity is calculated as follows: A = ( OD blank - OD assay ) 9.8 × 15 × 4 0.5 ⁢   ⁢ Leu-A/ml
Name
L-leucine-p-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
DS 8351
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Leu-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Leu-A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C@H](C(O)=O)CC(C)C.[N+:10]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)([O-:12])=[O:11].N[C@H](C(O)=O)CC(C)C>>[N+:10]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1)([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
L-leucine-p-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1.N[C@@H](CC(C)C)C(=O)O
Step Two
Name
DS 8351
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CC(C)C)C(=O)O
Step Four
Name
Leu-A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Leu-A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 μmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.